Licochalcone B
Overview
Description
Mechanism of Action
Target of Action
Licochalcone B (LicB) is a chalcone derived from Glycyrrhiza uralensis and Glycyrrhiza glabra . The action mechanism of LicB has been linked to several molecular targets, such as phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Mode of Action
LicB interacts with its targets to modulate their activity. For instance, it inhibits the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin pathway, which is involved in cell survival and growth . It also modulates the activity of p53, a tumor suppressor protein, and nuclear factor-κB, a key regulator of immune responses .
Biochemical Pathways
LicB affects several biochemical pathways. It is involved in the activation of caspases, proteins involved in the initiation of apoptosis, or programmed cell death . It also influences mitogen-activated protein kinase-associated inflammatory pathways and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways . These pathways are critical for regulating inflammation and oxidative stress in cells.
Result of Action
LicB has diverse pharmacological effects, including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties . It significantly decreases cell viability, increases ROS generation, induces mitochondrial membrane potential (MMP) depolarization, caspase activation, and JNK/p38 MAPK signaling pathway activations, and induces apoptosis and G2/M cell cycle arrest .
Action Environment
The action of LicB can be influenced by various environmental factors For instance, the presence of other compounds, pH, temperature, and the specific cellular environment can affect the stability, efficacy, and action of LicB.
Biochemical Analysis
Biochemical Properties
Licochalcone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activation of the NLRP3 inflammasome by disrupting the interaction between NEK7 and NLRP3 . Additionally, it modulates the Keap1/Nrf2 pathway, enhancing the expression of Nrf2, HO-1, and NQO1 while reducing Keap1 . These interactions highlight the compound’s potential in regulating inflammatory and oxidative stress responses.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, thereby promoting cell proliferation and osteogenic differentiation . In hepatocellular carcinoma cells, this compound induces DNA damage, cell cycle arrest, apoptosis, and enhances TRAIL sensitivity . Furthermore, it influences cell signaling pathways such as NF-κB, p38, and PI3K/Akt/mTOR, impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to NEK7, inhibiting the NEK7-NLRP3 interaction and thus suppressing NLRP3 inflammasome activation . This compound also modulates the Keap1/Nrf2 pathway, leading to increased expression of antioxidant proteins . Additionally, it influences the expression of various genes involved in apoptosis, inflammation, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing apoptosis and ROS levels in cells over extended periods . In mice with acute lung injury, this compound decreased lung tissue weight and improved oxidative stress and inflammation markers over time . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in mouse models of NLRP3 inflammasome-mediated diseases, this compound exhibited protective effects in a dose-dependent manner . Higher doses of this compound were found to inhibit the activation of caspase-1 and the secretion of pro-inflammatory cytokines . It is essential to note that excessive doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Keap1, leading to the activation of the Nrf2 pathway and the subsequent expression of antioxidant proteins . Additionally, this compound influences the PI3K/Akt/mTOR pathway, impacting cellular metabolism and growth . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, this compound’s interaction with Keap1 allows it to modulate the Nrf2 pathway, leading to its distribution in the cytoplasm and nucleus . These interactions are crucial for the compound’s therapeutic effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s ability to modulate the Keap1/Nrf2 pathway and inhibit the NEK7-NLRP3 interaction highlights its importance in regulating cellular responses to oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Licochalcone B can be synthesized through various chemical reactions involving chalcones. One common method involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves extraction from licorice roots. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Licochalcone B undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Licochalcone B has a wide range of scientific research applications:
Comparison with Similar Compounds
Licochalcone B is part of a family of chalcones, which include:
- Licochalcone A
- Licochalcone C
- Licochalcone D
- Licochalcone E
- Licochalcone H
Uniqueness: this compound is unique due to its specific molecular structure, which includes a 3,4-dihydroxy-2-methoxyphenyl group. This structure contributes to its distinct pharmacological properties, such as its potent anti-inflammatory and anti-cancer activities .
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRYGIIYOPBBZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317442 | |
Record name | Licochalcone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Licochalcone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58749-23-8 | |
Record name | Licochalcone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licochalcone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licochalcone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICOCHALCONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Licochalcone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
Record name | Licochalcone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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